Caspase-1 Inhibitor I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

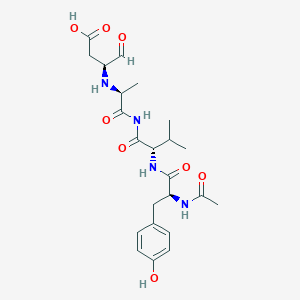

IUPAC Name |

(3S)-3-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O8/c1-12(2)20(23(35)27-21(33)13(3)24-16(11-28)10-19(31)32)26-22(34)18(25-14(4)29)9-15-5-7-17(30)8-6-15/h5-8,11-13,16,18,20,24,30H,9-10H2,1-4H3,(H,25,29)(H,26,34)(H,31,32)(H,27,33,35)/t13-,16-,18-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCBPHUOVBKBPQ-SJVNDZIOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(=O)C(C)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C)N[C@@H](CC(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931816 | |

| Record name | 3-({1-Hydroxy-1-[(N-{1-hydroxy-2-[(1-hydroxyethylidene)amino]-3-(4-hydroxyphenyl)propylidene}valyl)imino]propan-2-yl}amino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143313-51-3 | |

| Record name | 3-({1-Hydroxy-1-[(N-{1-hydroxy-2-[(1-hydroxyethylidene)amino]-3-(4-hydroxyphenyl)propylidene}valyl)imino]propan-2-yl}amino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Mechanism of Action of Caspase-1 Inhibitor I (Ac-YVAD-CHO) in NLRP3 Inflammasome Regulation

An In-Depth Technical Guide for Preclinical and Translational Research

Executive Summary

The NLRP3 inflammasome is a critical multiprotein complex within the innate immune system, responsible for mediating inflammatory responses to microbial infection and cellular damage[1]. Aberrant activation of this pathway is a primary driver in numerous pathologies, including atherosclerosis, neurodegeneration, and metabolic syndromes[2]. At the heart of this complex lies Caspase-1, the effector protease responsible for the maturation of pro-inflammatory cytokines.

As a Senior Application Scientist, I frequently guide research teams in interrogating this pathway. One of the most robust pharmacological tools available for this purpose is Caspase-1 Inhibitor I (Ac-YVAD-CHO) [3]. This whitepaper dissects the molecular mechanism of Ac-YVAD-CHO, outlines its quantitative pharmacodynamics, and provides a field-proven, self-validating experimental workflow for its application in in vitro models.

The Molecular Architecture of NLRP3 Activation & Caspase-1 Inhibition

To effectively inhibit a target, one must first understand the spatial and temporal dynamics of its activation. The canonical NLRP3 inflammasome operates on a strict "two-signal" paradigm[2]:

-

Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs), such as LPS, bind to Toll-like receptors (e.g., TLR4). This triggers NF-κB translocation, leading to the transcriptional upregulation of NLRP3 and the inactive precursor cytokine, pro-IL-1β[1].

-

Signal 2 (Activation): A secondary stimulus—often K+ efflux induced by ATP or nigericin—triggers the oligomerization of NLRP3. This scaffold recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, forming the active inflammasome complex[1].

The Mechanism of Ac-YVAD-CHO

This compound (Ac-YVAD-CHO) is a synthetic, cell-permeable tetrapeptide aldehyde[4]. Its design is an elegant example of biomimicry:

-

Target Recognition: The amino acid sequence Tyrosine-Valine-Alanine-Aspartic Acid (YVAD) perfectly mimics the P4-P1 residues of the natural cleavage site found on pro-IL-1β[5].

-

Catalytic Arrest: Once bound to the active site, the C-terminal aldehyde (-CHO) group undergoes a nucleophilic attack by the catalytic cysteine (Cys285) of Caspase-1. This forms a reversible thiohemiacetal bond, functionally arresting the enzyme and preventing the downstream cleavage of pro-IL-1β, pro-IL-18, and the pyroptosis-executioner protein, Gasdermin D (GSDMD)[1][6].

NLRP3 inflammasome signaling cascade and the targeted inhibition of Caspase-1 by Ac-YVAD-CHO.

Quantitative Pharmacodynamics & Physicochemical Properties

To design precise experiments, researchers must respect the kinetic and physical properties of the inhibitor. The table below synthesizes the critical parameters of Ac-YVAD-CHO[3][4][5][7].

| Property | Value | Experimental Significance |

| Chemical Name | N-Ac-Tyr-Val-Ala-Asp-CHO | The YVAD sequence dictates high specificity for Caspase-1 over apoptotic caspases (e.g., Caspase-3). |

| CAS Number | 143313-51-3 | Essential for verifying reagent sourcing and avoiding analog confusion (e.g., irreversible CMK derivatives). |

| Molecular Weight | 492.52 g/mol | Required for accurate molarity calculations during stock preparation. |

| Inhibition Constant (Ki) | ~200 pM to 0.76 nM | Exceptionally potent; allows for low working concentrations (typically 10-50 µM in cell culture) to minimize off-target effects. |

| Mechanism of Action | Reversible, Competitive | Because it is reversible, inhibitor must be maintained in the culture media during the entire activation phase. |

| Cell Permeability | Yes | Can be applied directly to live cell cultures without the need for transfection or permeabilization agents. |

Experimental Design & Methodologies: Building a Self-Validating System

A common pitfall in inflammasome research is assuming that any reduction in IL-1β equates to specific Caspase-1 inhibition. As an application scientist, I mandate that every protocol functions as a self-validating system . This means incorporating internal controls that verify the integrity of upstream signaling independently of the target protease.

Step-by-Step Methodology: In Vitro Macrophage Assay

This protocol is optimized for human THP-1 monocytes (differentiated with PMA) or murine Bone Marrow-Derived Macrophages (BMDMs).

Step 1: Cell Seeding & Differentiation

-

Action: Seed macrophages in a 24-well plate at

cells/well. Ensure cells are fully rested before stimulation. -

Causality: Overcrowded or stressed cells exhibit high basal cell death, which artificially inflates extracellular LDH and baseline IL-1β, masking the inhibitor's effect.

Step 2: Priming (Signal 1)

-

Action: Replace media and stimulate with 1 µg/mL LPS for 3–4 hours[6].

-

Causality: Resting macrophages do not express sufficient pro-IL-1β or NLRP3. LPS binding to TLR4 activates NF-κB, loading the cell with the necessary precursor proteins required for the inflammasome to process[2].

Step 3: Pharmacological Intervention (Ac-YVAD-CHO)

-

Action: Add Ac-YVAD-CHO (10 µM to 50 µM final concentration) to the culture media 30–60 minutes prior to Signal 2[6].

-

Causality: The inhibitor must cross the cell membrane and occupy the active site of any basally active Caspase-1 before the massive auto-activation cascade triggered by Signal 2. Because the inhibition is reversible[3], the compound must remain in the media.

Step 4: Inflammasome Activation (Signal 2)

-

Action: Add 5 mM ATP or 10 µM Nigericin for 45–60 minutes[6].

-

Causality: These agents act as potassium ionophores or purinergic receptor agonists, inducing rapid K+ efflux. This is the universal trigger for NLRP3 oligomerization and subsequent Caspase-1 auto-cleavage[1].

Step 5: Multiplexed Readout (The Validation Phase) Collect the supernatant and perform the following three assays to validate the mechanism:

-

IL-1β ELISA (Target Readout): Should be significantly reduced in the Ac-YVAD-CHO treated group[6].

-

LDH Release Assay (Pyroptosis Readout): Should be reduced, as Caspase-1 inhibition prevents Gasdermin D cleavage and subsequent membrane pore formation[5].

-

TNF-α ELISA (System Integrity Control): Must remain unchanged. TNF-α secretion is driven entirely by Signal 1 (LPS) and is independent of Caspase-1. If Ac-YVAD-CHO reduces TNF-α, the inhibitor is either cytotoxic at the chosen dose or is interfering with TLR4 signaling, thereby invalidating the experiment.

Self-validating experimental workflow for assessing Caspase-1 inhibition in vitro.

Data Interpretation & Troubleshooting

When analyzing your multiplexed readouts, anomalies can point to specific protocol failures:

-

High Basal IL-1β in Unstimulated Cells: This usually indicates endotoxin contamination in your culture media or FBS. Ensure all reagents are strictly endotoxin-free.

-

Failure of Ac-YVAD-CHO to Inhibit IL-1β: Verify that the inhibitor was not washed out prior to adding ATP/Nigericin. Because Ac-YVAD-CHO forms a reversible thiohemiacetal bond[3], removing it from the extracellular environment will cause the intracellular equilibrium to shift, releasing the enzyme from inhibition.

-

Reduction in Both IL-1β and TNF-α: As established in our self-validating system, this indicates that the concentration of Ac-YVAD-CHO is too high, leading to off-target cytotoxicity that impairs global cellular translation and secretion. Titrate the inhibitor down to the 10-20 µM range.

References

-

3 - sigmaaldrich.com 2.7 - scbt.com 3.4 - cpcscientific.com 4.5 - caymanchem.com 5.1 - nih.gov 6.2 - frontiersin.org 7.6 - nih.gov

Sources

- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 3. This compound [sigmaaldrich.com]

- 4. cpcscientific.com [cpcscientific.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Sphingosine regulates the NLRP3-inflammasome and IL-1β release from macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

Ac-YVAD-CHO: Precision Inhibition of the Caspase-1 Inflammasome Axis

This guide is designed as a high-level technical resource for researchers investigating inflammasome biology.[1] It prioritizes mechanistic clarity, reproducible protocols, and data integrity.

Executive Technical Summary

Ac-YVAD-CHO (N-Acetyl-Tyr-Val-Ala-Asp-aldehyde) is a potent, cell-permeable, and reversible inhibitor of Caspase-1 (Interleukin-1β Converting Enzyme, ICE).[1][2] Unlike broad-spectrum caspase inhibitors (e.g., Z-VAD-FMK), Ac-YVAD-CHO exhibits high selectivity for Caspase-1, making it the standard tool for dissecting the canonical inflammasome pathway.[1]

Its primary utility lies in blocking the proteolytic maturation of the potent pro-inflammatory cytokines IL-1β and IL-18 and preventing gasdermin D (GSDMD)-mediated pyroptosis. This guide details the mechanistic basis of its action, validated experimental protocols, and critical troubleshooting frameworks for in vitro and in vivo applications.

Mechanistic Architecture: The Inflammasome Axis

To effectively utilize Ac-YVAD-CHO, one must understand the specific signaling node it targets.[1] Caspase-1 is the effector protease of the canonical inflammasome, a multiprotein oligomer that assembles in response to PAMPs (Pathogen-Associated Molecular Patterns) or DAMPs (Damage-Associated Molecular Patterns).[1]

The Signaling Cascade

-

Priming (Signal 1): TLR activation (e.g., by LPS) upregulates transcription of NLRP3, IL1B, and IL18.[1]

-

Assembly (Signal 2): Stimuli (e.g., ATP, Nigericin) trigger NLRP3 oligomerization, recruiting the adaptor protein ASC and Pro-Caspase-1.[1]

-

Activation: Pro-Caspase-1 undergoes proximity-induced autoproteolysis, generating active Caspase-1 (p20/p10 tetramer).[1]

-

Execution: Active Caspase-1 cleaves:

-

Pro-IL-1β (31 kDa)

Mature IL-1β (17 kDa) -

Pro-IL-18 (24 kDa)

Mature IL-18 (18 kDa) -

GSDMD

N-terminal fragment (pore formation/pyroptosis) [1]

-

Mechanism of Inhibition

Ac-YVAD-CHO functions as a pseudosubstrate .[1] The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) mimics the specific cleavage site of Caspase-1 substrates.[1] The C-terminal aldehyde (CHO) group forms a reversible hemiacetal bond with the active site catalytic cysteine (Cys285) of Caspase-1, effectively locking the enzyme in an inactive state.[1]

Visualization: The Inflammasome-Caspase-1 Signaling Axis

Figure 1: The canonical inflammasome pathway illustrating the precise intervention point of Ac-YVAD-CHO at the active Caspase-1 node, preventing downstream cytokine maturation and pyroptosis.[1]

Compound Profile: Ac-YVAD-CHO

Understanding the chemical limitations and specificity of the inhibitor is crucial for experimental design.

Chemical Specifications

-

Molecular Formula: C₂₃H₃₂N₄O₈[1]

-

Solubility:

Selectivity Profile (Ki Values)

Ac-YVAD-CHO is highly selective for Caspase-1.[1][2][4] However, at high micromolar concentrations, cross-reactivity with inflammatory Caspases-4 and -5 can occur.[1]

| Target Enzyme | Ki (Inhibition Constant) | Selectivity Ratio (vs Casp-1) |

| Caspase-1 (Human) | 0.76 nM | 1x (Target) |

| Caspase-1 (Murine) | 3.0 nM | ~4x |

| Caspase-4 | ~163 - 400 nM | >200x |

| Caspase-5 | ~400 nM | >500x |

| Caspase-3 (Apoptotic) | > 10,000 nM | >13,000x |

| Caspase-8 (Extrinsic) | > 10,000 nM | >13,000x |

Critical Insight: To maintain specificity for Caspase-1 and avoid off-target inhibition of non-canonical inflammasomes (Caspase-4/5/11) or apoptotic pathways, titrate concentrations carefully . A working range of 10–50 µM is generally safe and effective for cell-based assays.

Validated Experimental Protocols

This section outlines a "Gold Standard" protocol for assessing IL-1β/IL-18 maturation in macrophages (e.g., THP-1 or BMDMs).

Protocol A: Cell-Based Inhibition Assay

Objective: Quantify the reduction of secreted IL-1β/IL-18 in response to NLRP3 activation.

Reagents:

-

Cell Line: THP-1 Monocytes or Bone Marrow-Derived Macrophages (BMDMs).[1]

-

Activator: ATP (5 mM) or Nigericin (10 µM).[1]

-

Inhibitor: Ac-YVAD-CHO (Stock: 10-20 mM in DMSO).[1]

Step-by-Step Workflow:

-

Differentiation (For THP-1):

-

Priming (Signal 1):

-

Replace media with fresh media containing LPS (100 ng/mL - 1 µg/mL) .[1]

-

Incubate for 3–4 hours at 37°C. This synthesizes the Pro-IL-1β pool.

-

-

Inhibitor Pre-treatment:

-

Remove LPS media (optional, but recommended to remove cytokines secreted during priming).[1]

-

Add fresh media containing Ac-YVAD-CHO .

-

Recommended Concentration: 10 µM, 20 µM, and 50 µM (Dose-response).[1]

-

Control: Vehicle (DMSO) equivalent to the highest inhibitor concentration.[1]

-

Incubation: 1 hour at 37°C. Crucial for cell permeabilization and active site binding.

-

-

Activation (Signal 2):

-

Sample Collection:

-

Supernatant: Collect for ELISA (Secreted IL-1β/IL-18) and LDH assay (Pyroptosis check).

-

Lysate: Lyse cells in RIPA buffer with protease inhibitors for Western Blot.

-

Visualization: Experimental Workflow

Figure 2: Chronological workflow for evaluating Caspase-1 inhibition in a cell-based model.

Protocol B: Western Blot Validation

ELISA detects the protein but often cannot distinguish between Pro-IL-1β (released via cell death) and Mature IL-1β.[1] Western Blotting is the definitive method to prove enzymatic inhibition.

Key Targets:

-

Caspase-1: Look for the disappearance of the p20 (active) band in inhibitor-treated samples.[1]

-

IL-1β: Look for the reduction of the 17 kDa (mature) band and retention of the 31 kDa (pro) band in the lysate.[1]

Expected Results Table:

| Target | Control (LPS+ATP) | + Ac-YVAD-CHO | Interpretation |

| Pro-Caspase-1 (45 kDa) | Present | Present | Constitutive expression.[1] |

| Cleaved Casp-1 (p20) | Strong Band | Reduced/Absent | Autoproteolysis blocked.[1] |

| Pro-IL-1β (31 kDa) | Reduced (Processed) | Strong (Accumulated) | Processing blocked.[1][6] |

| Mature IL-1β (17 kDa) | Strong Band | Reduced/Absent | Maturation inhibited.[1] |

Data Interpretation & Troubleshooting

Common Pitfalls

-

Incomplete Inhibition:

-

Cause: Inhibitor degradation or insufficient pre-incubation.

-

Fix: Ac-YVAD-CHO is an aldehyde and can be unstable in aqueous solution over long periods.[1] Prepare fresh dilutions from DMSO stock immediately before use. Do not store diluted aqueous solutions.

-

-

High Background Cell Death (LDH):

-

Distinguishing Caspase-1 vs. Caspase-4/5:

Self-Validation Checklist

References

-

Thornberry, N. A., et al. (1992).[1] "A novel heterodimeric cysteine protease is required for interleukin-1 beta processing in monocytes." Nature.[1] Link

-

Garcia-Calvo, M., et al. (1998).[1] "Inhibition of human caspases by peptide-based and macromolecular inhibitors." Journal of Biological Chemistry. Link

-

Schroder, K., & Tschopp, J. (2010).[1] "The inflammasomes."[5][7][8][9] Cell. Link

-

Coll, R. C., et al. (2011).[1] "The NLRP3 inflammasome inhibitor MCC950 specifically blocks canonical and non-canonical NLRP3 activation." Nature Medicine.[1] (Context on specific inhibition). Link

-

Cayman Chemical. "Ac-YVAD-CHO Product Information & Datasheet." Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ac-YVAD-CHO, Caspase 1 (ICE) Inhibitor - Echelon Biosciences [echelon-inc.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. apexbt.com [apexbt.com]

- 6. Frontiers | ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions [frontiersin.org]

- 7. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The tetrapeptide sequence of IL-18 and IL-1β regulates their recruitment and activation by inflammatory caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Guide: Leveraging Caspase-1 Inhibitor I (Ac-YVAD-CHO) to Distinguish Pyroptosis from Apoptosis

[1]

Executive Summary

In the investigation of programmed cell death (PCD), distinguishing between the lytic, inflammatory nature of pyroptosis and the immunologically silent, demising nature of apoptosis is critical for therapeutic targeting. This compound (Ac-YVAD-CHO) serves as a precision tool in this differentiation.[1] Unlike broad-spectrum pan-caspase inhibitors (e.g., Z-VAD-FMK), Ac-YVAD-CHO offers high selectivity for the inflammatory Caspase-1 (Interleukin-1β Converting Enzyme, ICE) over apoptotic executioners like Caspase-3 and -7.[1]

This guide details the mechanistic basis, chemical kinetics, and validated experimental protocols for using Ac-YVAD-CHO to dissect cell death pathways, ensuring data integrity in immunological and toxicological research.

Chemical & Mechanistic Profile

Chemical Identity[1]

-

Sequence: N-Acetyl-Tyr-Val-Ala-Asp-CHO (Ac-YVAD-CHO)[1]

-

Mechanism: Reversible, competitive inhibition. The aldehyde group (-CHO) forms a reversible hemiacetal adduct with the catalytic cysteine (Cys285) in the active site of Caspase-1.[1]

Selectivity and Kinetics

The utility of Ac-YVAD-CHO lies in its differential affinity. It binds Caspase-1 with nanomolar affinity while exhibiting negligible activity against apoptotic caspases at working concentrations.[1]

Table 1: Inhibitory Constants (Ki) of Ac-YVAD-CHO

| Target Protease | Function | Ki Value (nM) | Selectivity Ratio (vs Casp-1) |

| Caspase-1 | Pyroptosis / Cytokine Maturation | 0.76 – 3.0 | 1x (Reference) |

| Caspase-4 | Pyroptosis (Non-canonical) | ~160 - 400 | ~200x lower affinity |

| Caspase-5 | Pyroptosis (Non-canonical) | ~160 - 400 | ~200x lower affinity |

| Caspase-3 | Apoptosis Execution | > 10,000 | > 10,000x lower affinity |

| Caspase-7 | Apoptosis Execution | > 10,000 | > 10,000x lower affinity |

| Caspase-8 | Extrinsic Apoptosis | > 10,000 | > 10,000x lower affinity |

Critical Insight: While highly selective, Ac-YVAD-CHO can inhibit Caspase-4 and -5 at high concentrations (>50 µM).[1] For specific Caspase-1 blockade, titration between 1 µM and 10 µM is recommended to maintain specificity.

Mechanistic Pathway Visualization

The following diagram illustrates the specific blockade point of this compound within the NLRP3 inflammasome pathway, contrasting it with the apoptotic cascade.

Figure 1: Mechanism of Action. Ac-YVAD-CHO selectively blocks the Caspase-1 axis, preventing GSDMD cleavage and subsequent pyroptotic lysis, without interfering with the Caspase-3 apoptotic execution.[1]

Experimental Framework: The "Double-Lock" Validation

To scientifically prove a cell death mode is pyroptosis and not apoptosis, a single inhibitor is often insufficient due to potential crosstalk. The "Double-Lock" strategy uses differential inhibition.

Experimental Design Logic

-

Condition A (Vehicle): Inducer + DMSO (Positive Control).

-

Condition B (Target): Inducer + Ac-YVAD-CHO (Caspase-1 Inhibitor).[1]

-

Condition C (Negative Control): Inducer + Ac-DEVD-CHO (Caspase-3 Inhibitor).[1]

Hypothesis Validation:

-

If death is rescued by YVAD but not DEVD → Pyroptosis .

-

If death is rescued by DEVD but not YVAD → Apoptosis .

Detailed Protocol: Distinguishing Pyroptosis in Macrophages

Context: This protocol uses a standard NLRP3 activation model (LPS priming + Nigericin) in Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells.[1]

Materials Required[4][5][6][7][8][9]

-

This compound: Ac-YVAD-CHO (Solubilized in DMSO to 10 mM stock).[1]

-

Priming Agent: LPS (Lipopolysaccharide).[1]

-

Inducer: Nigericin or ATP.

-

Assay Readouts: LDH Cytotoxicity Kit, IL-1β ELISA, Annexin V/PI Stain.

Step-by-Step Methodology

Phase 1: Cell Preparation & Priming

-

Seeding: Plate cells at

cells/mL in 24-well plates (500 µL/well). Allow adherence overnight. -

Priming: Treat cells with LPS (100 ng/mL) for 3–4 hours.

-

Why: This upregulates NLRP3 and Pro-IL-1β expression (Signal 1), which is required before Caspase-1 activation can occur.[1]

-

Phase 2: Inhibitor Pre-treatment (Critical Step)[1]

-

Inhibitor Addition: Replace media. Add Ac-YVAD-CHO at a final concentration of 10 µM .

-

Incubation: Incubate for 60 minutes at 37°C.

-

Causality: Pre-incubation ensures the inhibitor occupies the Caspase-1 active site before the inflammasome assembles. Adding inhibitor after the inducer is often too late to prevent initial cleavage events.

-

Phase 3: Induction & Readout

-

Induction: Add Nigericin (10 µM) or ATP (5 mM) directly to the wells containing the inhibitor.[1]

-

Time Course: Incubate for 30–60 minutes.

-

Note: Pyroptosis is rapid. Prolonged incubation (>6 hours) may lead to secondary necrosis, confounding results.[1]

-

-

Supernatant Collection:

-

Cell Pellet Analysis: Lyse cells for Western Blot (Pro-Caspase-1 vs. p20 fragment; GSDMD-Full vs. GSDMD-N).

Data Interpretation & Troubleshooting

Expected Results Matrix

| Readout | Pyroptosis (Vehicle) | + Ac-YVAD-CHO (Casp-1 Inh) | + Ac-DEVD-CHO (Casp-3 Inh) | Interpretation |

| LDH Release | High | Low / Blocked | High | Confirms Casp-1 dependent lysis.[1] |

| IL-1β Secretion | High | Low / Blocked | High | Confirms inflammasome inhibition.[1] |

| Annexin V / PI | PI Positive (Rapid) | PI Negative | PI Positive | Membrane integrity preserved by YVAD.[1] |

| Caspase-3 Activity | Low/None | Low | Low | Rules out apoptosis.[1] |

Troubleshooting & Limitations

-

Incomplete Inhibition: Ac-YVAD-CHO is a reversible inhibitor.[1][5] In highly potent induction models (e.g., Salmonella infection), the intracellular concentration of active Caspase-1 may overwhelm the inhibitor. In such cases, the irreversible inhibitor Ac-YVAD-CMK or Z-YVAD-FMK may be required, though they carry higher toxicity risks.[1]

-

Non-Canonical Pyroptosis: If Ac-YVAD-CHO fails to block cell death in Gram-negative infection models, consider Caspase-4/5/11 involvement.[1] Ac-YVAD-CHO inhibits these poorly compared to Caspase-1.[1]

-

Apoptosis-to-Pyroptosis Switch: In some contexts (e.g., chemotherapy), blocking Caspase-3 can shift cells toward necrotic/pyroptotic death via Caspase-8/GSDME.[1] Always check GSDME cleavage if results are ambiguous.

Decision Tree for Assay Selection

Figure 2: Experimental decision tree for classifying cell death using Ac-YVAD-CHO.

References

-

Garcia-Calvo, M., et al. (1998).[1][6] Inhibition of human caspases by peptide-based and macromolecular inhibitors. Journal of Biological Chemistry, 273(49), 32608-32613.[1] Retrieved from [Link]

-

Thornberry, N. A., et al. (1992).[1] A novel heterodimeric cysteine protease is required for interleukin-1 beta processing in monocytes.[1][2] Nature, 356, 768–774. Retrieved from [Link]

-

Fletcher, D. S., et al. (1995).[1] A synthetic inhibitor of interleukin-1 beta converting enzyme prevents endotoxin-induced interleukin-1 beta production in vitro and in vivo.[1][5] Journal of Interferon & Cytokine Research, 15(3), 243-248.[1] Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Ac-YVAD-CHO, Caspase 1 (ICE) Inhibitor - Echelon Biosciences [echelon-inc.com]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

chemical structure and binding properties of Ac-YVAD-CHO

Structural Architecture and Binding Kinetics of a Selective Caspase-1 Inhibitor[1][2]

Executive Summary

Ac-YVAD-CHO (N-acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspart-1-al) represents a cornerstone tool in the study of inflammatory cell death (pyroptosis) and cytokine maturation.[1] Unlike broad-spectrum pan-caspase inhibitors (e.g., Z-VAD-FMK), Ac-YVAD-CHO is engineered for high selectivity toward Caspase-1 (Interleukin-1

Its defining characteristic is the C-terminal aldehyde warhead, which acts as a transition-state mimetic, forming a reversible thiohemiacetal bond with the catalytic cysteine of the protease. This reversibility distinguishes it from alkylating halomethylketones (CMK/FMK), making it a preferred agent for kinetic studies where enzyme recovery or equilibrium thermodynamics are required.[1]

Chemical Architecture & Properties[2][3][4]

The molecule is a tetrapeptide mimetic of the Caspase-1 substrate recognition sequence, modified to arrest catalysis.

| Property | Specification |

| Systematic Name | N-Acetyl-Tyr-Val-Ala-Asp-aldehyde |

| Sequence | Ac-Tyr-Val-Ala-Asp-CHO |

| Molecular Formula | |

| Molecular Weight | 492.52 g/mol |

| Warhead | C-terminal Aldehyde (-CHO) |

| Stereochemistry | L-isomer (critical for active site recognition) |

| Solubility | Soluble in DMSO (>10 mM); Aqueous solubility is limited (requires carrier) |

Structural Logic[1][2][3]

-

Ac (Acetyl Group): Caps the N-terminus, enhancing stability against aminopeptidases and improving lipophilicity for cell permeability.[1]

-

YVAD (Tyr-Val-Ala-Asp): The "address" label.[1][4]

-

Asp (P1): Essential. Caspases strictly require Aspartate at the P1 position to engage the S1 subsite (Arg179/Arg341 in Caspase-1).[1]

-

Ala (P2) & Val (P3): Provide hydrophobic spacing.[1]

-

Tyr (P4): The bulky aromatic ring confers specificity for the large S4 hydrophobic pocket of Caspase-1, distinguishing it from Caspase-3 (which prefers the smaller Asp/Glu at P4).[1]

-

-

CHO (Aldehyde): The "brake."[1] It is an electrophile that traps the catalytic nucleophile without permanently alkylating it.

Mechanism of Action & Binding Kinetics

3.1 The Reversible Trap

Unlike fluoromethylketones (FMK) which form irreversible thioether bonds, the aldehyde group of Ac-YVAD-CHO undergoes a nucleophilic attack by the thiol (-SH) group of the catalytic Cysteine 285 in Caspase-1.[1]

This reaction yields a thiohemiacetal intermediate. This structure mimics the tetrahedral transition state of peptide hydrolysis but cannot collapse to release products, effectively stalling the enzyme. Crucially, this reaction is an equilibrium process; dilution of the inhibitor can reverse the binding.

3.2 Selectivity Profile

The inhibitory constant (

| Target Protease | Classification | |

| Caspase-1 (ICE) | 0.76 nM - 3.0 nM | Primary Target |

| Caspase-4 | ~160 - 360 nM | Secondary Target (Inflammatory) |

| Caspase-5 | ~160 - 970 nM | Secondary Target (Inflammatory) |

| Caspase-3 (CPP32) | > 10,000 nM | Off-Target (Apoptotic) |

| Caspase-7 | > 10,000 nM | Off-Target (Apoptotic) |

Data synthesized from Garcia-Calvo et al. and Cayman Chemical technical data [1, 2].[1]

3.3 Visualization of Mechanism

The following diagram illustrates the nucleophilic attack and the resulting reversible complex.

Figure 1: Mechanism of reversible inhibition via thiohemiacetal formation.[1]

Experimental Applications & Protocols

4.1 Reconstitution and Storage

-

Lyophilized: Stable at -20°C for >1 year. Keep desiccated.

-

Stock Solution: Dissolve in high-grade DMSO to 10-20 mM.

4.2 In Vitro Caspase-1 Inhibition Assay

This protocol validates the inhibitor potency using a fluorogenic substrate (Ac-YVAD-AMC).[1]

-

Buffer Prep: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol, 10 mM DTT (DTT is vital to keep the enzyme active, but excess DTT can theoretically compete with the aldehyde; however, 10mM is standard for caspase stability).[1]

-

Enzyme Prep: Dilute Recombinant Human Caspase-1 to 1 unit/µL.

-

Inhibitor Incubation:

-

Add Ac-YVAD-CHO (0.1 nM to 100 nM range) to the enzyme.[1]

-

Pre-incubation: Incubate for 15–30 minutes at 37°C. Note: Because this is a reversible inhibitor, equilibrium must be established before adding substrate.

-

-

Substrate Addition: Add Ac-YVAD-AMC (200 µM final).

-

Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 60 minutes.

-

Analysis: Plot V0 vs [I] to determine

.

4.3 Cellular Pyroptosis Assay (Inhibition of IL-1

)

Ac-YVAD-CHO is cell-permeable but requires higher concentrations than cell-free assays due to cytoplasmic competition and membrane transport limits.[1]

-

Cell Seeding: THP-1 monocytes or Bone Marrow Derived Macrophages (BMDMs).[1]

-

Priming: Treat with LPS (1 µg/mL) for 3-4 hours to upregulate NLRP3 and Pro-IL-1

.[1] -

Inhibitor Treatment:

-

Add Ac-YVAD-CHO (10 µM – 50 µM) to the culture media.[1]

-

Incubate for 1 hour prior to the inflammasome activation step.

-

-

Activation: Add ATP (5 mM) or Nigericin (10 µM) to trigger NLRP3 assembly.[1]

-

Readout:

Comparative Analysis of Inhibitors

Researchers often choose between CHO, CMK, and FMK variants.[1] The choice dictates the experimental constraints.

| Feature | Ac-YVAD-CHO | Ac-YVAD-CMK | Z-VAD-FMK |

| Mechanism | Reversible (Thiohemiacetal) | Irreversible (Alkylation) | Irreversible (Alkylation) |

| Selectivity | High (Caspase-1) | High (Caspase-1) | Low (Pan-Caspase) |

| Toxicity | Low | Moderate (Halogenated) | Low |

| Use Case | Kinetic studies, reversible suppression | Long-term inhibition, knockout mimicry | Total apoptosis block |

| Washout | Effect lost upon washing | Effect persists | Effect persists |

Biological Pathway Visualization[2]

The following diagram places Ac-YVAD-CHO within the context of the NLRP3 inflammasome pathway.

Figure 2: Intervention point of Ac-YVAD-CHO in the NLRP3/Caspase-1 signaling cascade.[1][6][7][8]

References

-

Cayman Chemical. (n.d.).[1] Ac-YVAD-CHO Product Information & Biological Activity. Retrieved from [1]

-

Garcia-Calvo, M., et al. (1998).[1][4] "Inhibition of human caspases by peptide-based and macromolecular inhibitors." Journal of Biological Chemistry, 273(49), 32608-32613.[1]

-

MedChemExpress. (n.d.).[1] Ac-YVAD-CHO (L-709049) Datasheet. Retrieved from [1]

-

Thornberry, N. A., et al. (1992).[1][9] "A novel heterodimeric cysteine protease is required for interleukin-1 beta processing in monocytes." Nature, 356(6372), 768-774.[1]

-

TargetMol. (n.d.). Ac-YVAD-CHO Chemical Properties and Storage. Retrieved from [1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. via.library.depaul.edu [via.library.depaul.edu]

- 4. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adooq.com [adooq.com]

- 6. Targeting caspase-1 by inhalation-therapy: effects of Ac-YVAD-CHO on IL-1 beta, IL-18 and downstream proinflammatory parameters as detected in rat endotoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cpcscientific.com [cpcscientific.com]

Deconvoluting Inflammatory Caspases: A Technical Guide to Caspase-1 Inhibitor I (Ac-YVAD-CHO) Specificity and Cross-Reactivity

Executive Summary

The inflammatory caspases—comprising Caspase-1, Caspase-4, and Caspase-5 in humans—are the primary executioners of the innate immune response and pyroptotic cell death[1]. For decades, Caspase-1 Inhibitor I (Ac-YVAD-CHO) has been the gold-standard orthosteric inhibitor used to probe inflammasome dynamics. However, a critical challenge in innate immunity research is the structural homology shared across these enzymes. While marketed primarily as a Caspase-1 inhibitor, Ac-YVAD-CHO exhibits significant, functional cross-reactivity with Caspase-4 and Caspase-5.

This whitepaper provides an in-depth mechanistic analysis of this cross-reactivity, grounded in substrate specificity profiles. Furthermore, it establishes self-validating experimental workflows designed to isolate and differentiate canonical (Caspase-1) from non-canonical (Caspase-4/5) inflammasome activities in vitro and in cellulo.

The Mechanistic Divergence: Canonical vs. Non-Canonical Inflammasomes

To understand the impact of inhibitor cross-reactivity, one must first delineate the biological roles of the target enzymes. Despite their structural similarities, Caspase-1 and Caspase-4/5 operate via distinct signaling axes[2].

-

Canonical Inflammasome (Caspase-1): Activated by pattern recognition receptors (PRRs) such as NLRP3, AIM2, or Pyrin in response to diverse PAMPs and DAMPs. Once activated, Caspase-1 cleaves Gasdermin D (GSDMD) to induce pyroptosis, and uniquely processes pro-IL-1β and pro-IL-18 into their mature, secreted forms[3].

-

Non-Canonical Inflammasome (Caspase-4/5): Functions as both the sensor and the effector. Caspase-4 and Caspase-5 bind directly to intracellular lipopolysaccharide (LPS) via their CARD domains[1]. Upon activation, they cleave GSDMD to trigger pyroptosis but cannot efficiently process pro-IL-1β or pro-IL-18[2].

Figure 1: Canonical vs. Non-Canonical Inflammasome Pathways and Inhibitor Intervention.

Biochemical Profiling & Structural Basis of Specificity

This compound (Ac-YVAD-CHO) is a synthetic tetrapeptide aldehyde. The aldehyde moiety (-CHO) forms a reversible hemiacetal with the catalytic cysteine (Cys285) in the active site of the enzyme[4]. According to , it is a highly potent inhibitor of human recombinant Caspase-1 with a

The Root of Cross-Reactivity

The specificity of inflammatory caspases is dictated by the S4-S1 binding pockets. All caspases strictly require an Aspartate (Asp/D) at the P1 position[3]. Positional scanning libraries have revealed that Caspase-1 prefers hydrophobic and bulky residues (like Tyrosine or Tryptophan) at the P4 position, making WEHD and YVAD optimal substrates[3].

Caspase-4 and Caspase-5 share a highly conserved active site with Caspase-1. While they show a slight preference for LEVD or WEHD over YVAD, the structural homology is sufficient for Ac-YVAD-CHO to dock efficiently into their active sites[1]. Consequently, treating cells with Ac-YVAD-CHO will suppress both canonical IL-1β release and non-canonical pyroptosis[4].

Table 1: Kinetic Parameters and Substrate Preferences

| Enzyme | Inflammasome Pathway | Optimal P4-P1 Sequence | Primary Biological Target | Ac-YVAD-CHO Inhibition Profile |

| Caspase-1 | Canonical | WEHD, YVAD | Pro-IL-1β, Pro-IL-18, GSDMD | High Affinity ( |

| Caspase-4 | Non-Canonical | WEHD, LEVD | GSDMD | Moderate to High Affinity |

| Caspase-5 | Non-Canonical | WEHD, LEVD | GSDMD | Moderate to High Affinity |

Data synthesized from positional scanning peptide library studies and commercial biochemical assays[1][3].

Experimental Protocols: Deconvoluting Caspase Activity

Because Ac-YVAD-CHO acts as a pan-inflammatory caspase inhibitor, researchers cannot rely on this compound alone to identify which specific caspase is driving an observed phenotype. A self-validating experimental design requires orthogonal readouts and highly specific stimuli.

Protocol 1: In Vitro FRET-Based Cleavage Deconvolution

Purpose: To biochemically confirm the differential inhibition of Caspase-1 vs. Caspase-4/5 using isolated recombinant enzymes.

Causality: Fluorogenic substrates (e.g., AMC or AFC) allow real-time kinetic monitoring. By running parallel assays with Ac-YVAD-AMC (Casp-1 preferred) and Ac-LEVD-AFC (Casp-4/5 preferred), you establish the exact

-

Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.2, 50 mM NaCl, 0.1% CHAPS, 10 mM EDTA, 5% Glycerol, and 10 mM DTT). Note: DTT is critical to maintain the catalytic cysteine in a reduced state.

-

Enzyme Incubation: Plate 1 U of recombinant Caspase-1, Caspase-4, and Caspase-5 into separate wells of a 384-well black microplate.

-

Inhibitor Titration: Add Ac-YVAD-CHO in a 10-point dose-response curve (0.01 nM to 10 μM) to the respective wells. Incubate for 30 minutes at 37°C to allow the reversible hemiacetal bond to reach equilibrium.

-

Substrate Addition: Add 50 μM of Ac-YVAD-AMC to Caspase-1 wells, and 50 μM of Ac-LEVD-AFC to Caspase-4/5 wells.

-

Kinetic Readout: Measure fluorescence continuously for 1 hour (AMC: Ex 380nm/Em 460nm; AFC: Ex 400nm/Em 505nm). Calculate the

and derive the

Protocol 2: Cell-Based Inflammasome Deconvolution Assay

Purpose: To distinguish canonical from non-canonical inflammasome activation in living macrophages despite inhibitor cross-reactivity. Causality: Extracellular LPS only primes the cell (Signal 1). Nigericin provides Signal 2 for Caspase-1. Conversely, transfecting LPS directly into the cytosol bypasses NLRP3 and strictly activates Caspase-4/5[2]. By measuring both IL-1β (Casp-1 specific) and LDH/GSDMD (shared), we create a self-validating matrix.

-

Cell Preparation: Seed THP-1 human monocytes at

cells/well. Differentiate into macrophages using 50 ng/mL PMA for 48 hours, followed by a 24-hour rest in fresh media. -

Priming: Treat cells with 1 μg/mL extracellular LPS (e.g., E. coli O111:B4) for 4 hours. Causality: This upregulates pro-IL-1β and NLRP3 via NF-κB without triggering pyroptosis.

-

Inhibitor Pre-treatment: Wash cells and apply Ac-YVAD-CHO (10 μM) or a highly specific Caspase-4 inhibitor (e.g., Z-LEVD-FMK) for 1 hour. Include a vehicle (DMSO) control.

-

Pathway-Specific Activation:

-

Canonical Arm: Add 10 μM Nigericin for 1 hour.

-

Non-Canonical Arm: Transfect 2 μg/mL LPS using a lipid-based transfection reagent (e.g., Lipofectamine) for 4 hours.

-

-

Orthogonal Readouts:

-

ELISA (Supernatant): Quantify mature IL-1β. (Expect Ac-YVAD-CHO to block this in the Nigericin arm).

-

LDH Assay (Supernatant): Measure cell death/pyroptosis.

-

Western Blot (Lysate & Supernatant): Probe for GSDMD-N (30 kDa active fragment).

-

Figure 2: Experimental Workflow for Deconvoluting Caspase-1 vs. Caspase-4/5 Activity.

Strategic Implications for Drug Development

The inherent cross-reactivity of Ac-YVAD-CHO highlights a significant hurdle in therapeutic development. Because the active sites of Caspase-1, 4, and 5 are highly conserved[4], orthosteric peptide mimics inevitably result in pan-inflammatory caspase inhibition. While this broad suppression is advantageous for general anti-inflammatory research, it limits the precision of targeted therapies and increases the risk of off-target toxicity with apoptotic caspases[4].

Modern drug discovery is pivoting away from active-site peptide aldehydes toward allosteric small molecule inhibitors [4]. By targeting less conserved structural pockets outside the catalytic dyad (Cys285/His237), next-generation compounds can lock specific caspases in inactive zymogen-like conformations, achieving true selectivity between the canonical and non-canonical pathways. Until these allosteric inhibitors become widely commercially available, researchers must utilize Ac-YVAD-CHO within the strict, self-validating experimental frameworks outlined above.

References

1.. Sigma-Aldrich / Merck. 2. 3. PMC - National Institutes of Health (NIH). 3.1. PMC - National Institutes of Health (NIH). 4.4. Digital Commons @ DePaul University. 5.2. Frontiers in Immunology.

Sources

- 1. Differentiating the Substrate Profiles of Inflammatory Caspases Using Extended Förster Resonance Energy Transfer-Based Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease [frontiersin.org]

- 3. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. via.library.depaul.edu [via.library.depaul.edu]

Targeting the Pyroptotic Executioner: A Technical Whitepaper on Caspase-1 Inhibitors in Neurodegeneration

Executive Summary

Neurodegenerative diseases, including Alzheimer’s disease (AD), Parkinson’s disease (PD), and multiple sclerosis (MS), have historically been viewed primarily through the lens of proteinopathy. However, recent translational research has repositioned chronic neuroinflammation as a fundamental driver of neuronal apoptosis and synaptic loss[1]. At the core of this inflammatory cascade lies the NLRP3 inflammasome and its catalytic executioner: Caspase-1. This whitepaper provides an in-depth technical analysis of the therapeutic potential of Caspase-1 inhibitors, detailing the mechanistic rationale, pharmacological landscape, and the self-validating experimental methodologies required to rigorously evaluate these compounds in drug development pipelines.

The Mechanistic Rationale: Caspase-1 in the CNS

In the central nervous system, Caspase-1 is the enzymatic engine that drives pyroptosis—a highly inflammatory form of programmed cell death. Pathological aggregates such as Amyloid-β (Aβ) and α-synuclein act as Damage-Associated Molecular Patterns (DAMPs), triggering the assembly of the NLRP3 inflammasome in microglia[2]. This assembly recruits the ASC adaptor protein, leading to the auto-cleavage of Pro-Caspase-1 into its active p20/p10 tetramer.

Active Caspase-1 executes two critical downstream functions:

-

Cytokine Maturation: It cleaves Pro-IL-1β and Pro-IL-18 into their mature, pro-inflammatory forms.

-

Pyroptotic Execution: It cleaves Gasdermin D (GSDMD), releasing the GSDMD-N terminal domain. This domain oligomerizes to form pores in the cell membrane, finalizing pyroptosis and releasing cytokines into the extracellular space[3].

Furthermore, in the context of PD, Caspase-1 has been shown to directly truncate α-synuclein into a highly aggregation-prone state, creating a vicious cycle of neurodegeneration and inflammation[2]. Inhibiting Caspase-1 therefore offers a dual therapeutic mechanism: halting the cytokine storm and preventing pathological aggregate propagation.

NLRP3/Caspase-1 signaling pathway and pharmacological inhibition.

Pharmacological Landscape & Quantitative Profiling

The historical challenge with early pan-caspase inhibitors was achieving target specificity without cross-reacting with apoptotic caspases (e.g., Caspase-3, -7), which caused unacceptable off-target effects. Modern drug development has yielded highly selective, blood-brain barrier (BBB) permeable molecules.

VX-765 (Belnacasan), a prodrug that metabolizes into the active VRT-043198, is currently the most advanced candidate. It has demonstrated an excellent safety profile in Phase II trials for epilepsy and psoriasis, and has shown profound efficacy in preclinical models of AD[1].

Quantitative Data of Key Caspase-1 Inhibitors

| Compound | Target Profile | IC50 / Potency | Clinical/Preclinical Status | Key CNS Findings |

| VX-765 (Belnacasan) | Caspase-1 / 4 | ~2–5 µM (in vivo brain conc.) | Phase II (Psoriasis/Epilepsy) | Reverses memory deficits in J20 AD mice[4]; reduces α-synuclein aggregation[2]. |

| Ac-YVAD-cmk | Caspase-1 (Selective) | 40–80 µM (Cellular) | Preclinical (In vitro/In vivo) | Suppresses IL-1β/IL-18 in activated microglia; reduces ICH mortality[5]. |

| CIB-1476 | Pro-Caspase-1 (Covalent) | 0.65 µM | Preclinical | Irreversibly targets Cys285/Cys397; blocks NLRP3 activation[6]. |

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust drug development requires assay designs that move beyond binary readouts. Evaluating a Caspase-1 inhibitor requires a kinetic, stoichiometric approach that decouples upstream inflammasome priming from downstream catalytic execution. The following protocols are engineered as self-validating systems to definitively prove target engagement and rule out off-target artifacts.

Protocol 1: In Vitro Assessment of Caspase-1 Cleavage and GSDMD Activation

The Causality of Assay Design: Measuring cytokine release alone is insufficient. A self-validating system must decouple inflammasome assembly from Caspase-1 catalytic activity. If an inhibitor reduces IL-1β but increases LDH release, it is likely inducing off-target membrane damage rather than specific enzymatic blockade.

-

Microglial Priming (Signal 1): Seed primary human or murine microglia. Treat with LPS (1 µg/mL) for 4 hours.

-

Causality: This upregulates Pro-IL-1β and NLRP3 expression via NF-κB without triggering cleavage, establishing the necessary substrate pool.

-

-

Inhibitor Incubation: Add the Caspase-1 inhibitor (e.g., VX-765 at 10-50 µM) for 1 hour prior to Signal 2.

-

Causality: This allows the inhibitor to occupy the active site of basal Caspase-1 before massive auto-activation occurs.

-

-

Inflammasome Activation (Signal 2): Introduce Nigericin (5 µM) or ATP (1 mM) for 45-60 minutes[3].

-

Causality: Nigericin acts as a potassium ionophore, driving rapid potassium efflux, NLRP3 assembly, and Pro-Caspase-1 auto-cleavage.

-

-

Compartmentalized Harvesting: Separate the cell lysate from the culture supernatant.

-

Orthogonal Validation (The Self-Validating Step):

-

Supernatant: Perform ELISA for mature IL-1β and an LDH release assay.

-

Lysate: Perform Western Blot for Caspase-1 (p20 subunit) and Gasdermin D (GSDMD-N terminal domain).

-

Logic Check: A true Caspase-1 inhibitor will abrogate supernatant IL-1β and lysate GSDMD-N, while leaving Pro-IL-1β levels intact. Crucially, if LDH release remains high despite IL-1β reduction, the compound exhibits off-target cytotoxicity rather than specific pyroptosis blockade.

-

Self-validating workflow for in vitro Caspase-1 inhibitor screening.

Protocol 2: In Vivo Efficacy - Assessing Neuroinflammation and Cognition

-

Model Selection: Utilize APPSw/Ind (J20) transgenic mice, which exhibit robust Aβ pathology, neuroinflammation, and cognitive deficits[4].

-

Pre-symptomatic Dosing Regimen: Administer VX-765 (e.g., 50 mg/kg via intraperitoneal injection) prior to the onset of severe cognitive decline[4].

-

Causality: Intervening before irreversible neuronal loss isolates the drug's ability to halt disease progression rather than merely masking late-stage symptoms.

-

-

Behavioral Phenotyping: Conduct Morris Water Maze and Novel Object Recognition tests to quantify spatial and episodic memory retention.

-

Post-Mortem Biochemical Analysis: Extract hippocampal and cortical tissues. Measure Iba1/GFAP for glial activation, and quantify synaptic markers (e.g., synaptophysin) to validate neuroprotection.

-

Logic Check: Correlating behavioral improvement directly with a reduction in brain IL-1β and preserved synaptophysin confirms that the cognitive rescue is mechanistically driven by inflammasome suppression, not a generalized stimulant effect.

-

Translational Outlook

The therapeutic window for Caspase-1 inhibitors in neurodegeneration is highly dependent on the stage of intervention. Preclinical data strongly suggests that pre-symptomatic or early-symptomatic administration of BBB-permeable agents like VX-765 significantly delays cognitive decline and preserves synaptic integrity, whereas late-stage intervention yields diminishing returns[4]. As the pharmaceutical industry pivots toward clinical trials for AD and PD, stratifying patients based on early neuroinflammatory biomarkers (e.g., CSF IL-1β or PET microglial tracers) will be the critical determining factor in demonstrating the clinical efficacy of Caspase-1 blockade.

References

- A long way to go: caspase inhibitors in clinical use Source: nih.gov (PMC)

- Ac-YVAD-cmk (Synonyms: Caspase-1 Inhibitor II) Source: MedChemExpress

- NLRP3 Inflammasome and Neurodegener

- Pre-symptomatic Caspase-1 inhibitor delays cognitive decline in a mouse model of Alzheimer disease and aging Source: nih.gov (PMC)

- Caspase-1 inhibition prevents glial inflammasome activation and pyroptosis in models of multiple sclerosis Source: PNAS

- Caspase compound (inhibitors, antagonists, agonists) Source: ProbeChem

Sources

- 1. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biospective.com [biospective.com]

- 3. pnas.org [pnas.org]

- 4. Pre-symptomatic Caspase-1 inhibitor delays cognitive decline in a mouse model of Alzheimer disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Caspase compound (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

understanding the reversible binding kinetics of Ac-YVAD-CHO

An In-Depth Technical Guide to Understanding the Reversible Binding Kinetics of Ac-YVAD-CHO

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-YVAD-CHO is a potent, specific, and reversible inhibitor of caspase-1, a key enzyme in the inflammatory process.[1][2][3] Its mechanism of action involves a reversible covalent interaction with the active site of the enzyme, a characteristic that has garnered significant interest in drug development for its potential to offer a balance of high potency and reduced off-target effects.[4][5] This guide provides a comprehensive technical overview of the reversible binding kinetics of Ac-YVAD-CHO, detailing its mechanism of action, experimental protocols for kinetic analysis, and methods for data interpretation. We will delve into the principles of slow-binding inhibition and the determination of key kinetic parameters, offering field-proven insights to aid researchers in accurately characterizing this and similar inhibitor-enzyme interactions.

Introduction: The Significance of Reversible Covalent Inhibition

The pursuit of highly selective and potent enzyme inhibitors is a cornerstone of modern drug discovery. While irreversible covalent inhibitors can offer high potency and prolonged duration of action, they also carry the risk of off-target toxicity and immunogenicity.[5][6][7] Reversible covalent inhibitors (RCIs) have emerged as a promising alternative, providing the benefits of covalent bond formation—such as increased potency and target residence time—while mitigating the risks associated with permanent inhibition.[4][5][] The ability of the inhibitor to dissociate from its target can reduce the potential for off-target effects and allow for a more controlled pharmacological profile.[5][]

Ac-YVAD-CHO, a tetrapeptide aldehyde, is a classic example of a reversible covalent inhibitor targeting caspase-1.[1][2] Caspase-1 plays a crucial role in the activation of pro-inflammatory cytokines IL-1β and IL-18, making it an attractive target for therapeutic intervention in a range of inflammatory diseases.[1][9] Understanding the kinetics of how Ac-YVAD-CHO interacts with caspase-1 is paramount for the development of novel anti-inflammatory agents.

The Molecular Mechanism of Ac-YVAD-CHO Inhibition

The inhibitory activity of Ac-YVAD-CHO is conferred by its peptide sequence, which mimics the natural substrate of caspase-1, and its C-terminal aldehyde "warhead."[10][11] The interaction with the enzyme is a two-step process, characteristic of many slow-binding inhibitors.[12][13]

-

Initial Non-Covalent Binding: The inhibitor first rapidly binds to the active site of caspase-1 to form an initial, non-covalent enzyme-inhibitor complex (EI). This initial binding is governed by the dissociation constant, Ki.[4][14]

-

Reversible Covalent Adduct Formation: Following the initial binding, the aldehyde group of Ac-YVAD-CHO undergoes a nucleophilic attack by the active site cysteine residue of caspase-1. This results in the formation of a reversible thiohemiacetal adduct (EI).[6][10][15] This isomerization step is typically slower than the initial binding event and is characterized by the forward (kon or k3) and reverse (koff or k4) rate constants.[10][15] The overall inhibition constant, Ki, reflects the equilibrium of both steps.[4][10][14]

This two-step mechanism is a hallmark of time-dependent inhibition, where the degree of inhibition increases over time as the equilibrium between the free enzyme and the covalently bound complex is established.[12][13]

Visualizing the Inhibition Pathway

The following diagram illustrates the two-step reversible covalent inhibition mechanism of caspase-1 by Ac-YVAD-CHO.

Caption: Two-step reversible covalent inhibition of caspase-1 by Ac-YVAD-CHO.

Experimental Design for Kinetic Characterization

A thorough understanding of the binding kinetics of Ac-YVAD-CHO requires a well-designed experimental strategy. The primary goal is to determine the key kinetic parameters: Ki, kon, koff, and Ki*.

Enzyme Inhibition Assays: The Workhorse of Kinetic Analysis

Enzyme inhibition assays are fundamental for studying inhibitor kinetics. For caspase-1, these assays typically employ a chromogenic or fluorogenic substrate that releases a detectable signal upon cleavage. A commonly used substrate is Ac-YVAD-pNA (acetyl-Tyr-Val-Ala-Asp p-nitroanilide), which releases the yellow chromophore p-nitroaniline upon cleavage by caspase-1.[16]

This protocol is designed to be a self-validating system, with controls to ensure data integrity.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., HEPES buffer containing DTT and salts). The inclusion of a reducing agent like DTT is crucial to maintain the active site cysteine in its reduced state.[17][18]

-

Recombinant Caspase-1: Reconstitute and dilute active recombinant human caspase-1 to the desired working concentration in assay buffer. The final enzyme concentration should be in the linear range of the assay.

-

Substrate (Ac-YVAD-pNA): Prepare a stock solution in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.[16][17] The substrate concentration should ideally be at or below the Km value to ensure sensitivity to competitive inhibition.

-

Inhibitor (Ac-YVAD-CHO): Prepare a serial dilution of Ac-YVAD-CHO in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Controls:

-

No Enzyme Control: Assay buffer + substrate (to measure substrate auto-hydrolysis).

-

No Inhibitor Control: Caspase-1 + substrate (to measure uninhibited enzyme activity).

-

No Substrate Control: Caspase-1 + inhibitor (to control for any background signal from the inhibitor).

-

-

Experimental Wells: Add varying concentrations of Ac-YVAD-CHO to the wells.

-

Pre-incubation: Add caspase-1 to all wells (except the "No Enzyme Control") and pre-incubate with the inhibitor for varying time points (e.g., 0, 15, 30, 60 minutes). This is a critical step for slow-binding inhibitors to allow the E-I complex to reach equilibrium.[19]

-

Reaction Initiation: Add the substrate to all wells to initiate the enzymatic reaction.

-

Data Acquisition: Measure the absorbance at 405 nm at regular intervals using a microplate reader.[16][18]

-

-

Data Analysis:

-

Plot the absorbance versus time to obtain reaction progress curves.

-

Calculate the initial velocity (V0) for each inhibitor concentration and pre-incubation time from the linear portion of the progress curves.

-

Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value for each pre-incubation time.

-

Visualizing the Experimental Workflow

The following diagram outlines the workflow for a typical enzyme inhibition assay.

Caption: Workflow for a caspase-1 enzyme inhibition assay.

Surface Plasmon Resonance (SPR): A Real-Time View of Binding

Surface Plasmon Resonance (SPR) is a powerful biophysical technique that allows for the real-time, label-free monitoring of molecular interactions.[20][21][22] In an SPR experiment, one molecule (the ligand, typically the enzyme) is immobilized on a sensor chip, and the other molecule (the analyte, the inhibitor) is flowed over the surface. The binding and dissociation events are detected as changes in the refractive index at the sensor surface, generating a sensorgram.[20][23]

-

Direct Measurement of kon and koff: SPR directly measures the association and dissociation rate constants, providing a more detailed picture of the binding kinetics than steady-state enzyme assays.[20]

-

Determination of KD: The equilibrium dissociation constant (KD) can be calculated from the ratio of koff/kon.

-

Mechanism Elucidation: The shape of the sensorgram can provide insights into the binding mechanism, such as whether it is a simple 1:1 interaction or a more complex process.

-

Immobilization Strategy: The enzyme (caspase-1) must be immobilized on the sensor chip in a way that preserves its activity and does not sterically hinder inhibitor binding.

-

Analyte Concentration Series: A range of inhibitor concentrations should be tested to obtain reliable kinetic data.

-

Data Fitting: The resulting sensorgrams are fitted to appropriate kinetic models (e.g., a 1:1 binding model or a two-state reaction model for slow-binding inhibitors) to extract the rate constants.[22]

Data Interpretation and Calculation of Kinetic Parameters

The data generated from enzyme inhibition assays and SPR experiments must be carefully analyzed to determine the key kinetic parameters that describe the interaction between Ac-YVAD-CHO and caspase-1.

Analysis of Time-Dependent IC50 Data

For slow-binding inhibitors like Ac-YVAD-CHO, the IC50 value will decrease with increasing pre-incubation time as the system approaches equilibrium.[14] This time-dependency can be used to calculate the kinetic constants.

-

Determining Ki: The IC50 value obtained with no pre-incubation (or a very short pre-incubation) approximates the Ki for the initial non-covalent binding step.[14] The Cheng-Prusoff equation can be used to convert IC50 to Ki, especially for competitive inhibitors.[24]

-

Determining Ki : The IC50 value at equilibrium (i.e., after a long pre-incubation time) represents the overall inhibition constant, Ki.[14]

-

Determining kon and koff: More complex mathematical models are required to fit the time-dependent IC50 data and extract the individual rate constants for the isomerization step.[4][14]

Global Fitting of SPR Data

The most accurate kinetic parameters from SPR are obtained by globally fitting the sensorgrams from multiple analyte concentrations to a suitable binding model.[22] This simultaneous analysis ensures that the derived rate constants are consistent across the entire dataset.

Summary of Kinetic Parameters

The following table summarizes the key kinetic parameters for Ac-YVAD-CHO and their significance.

| Parameter | Description | How to Determine | Significance |

| Ki | Dissociation constant of the initial non-covalent EI complex. | Time-dependent IC50 (t=0), SPR | Reflects the initial recognition and binding affinity. |

| kon (k3) | Association rate constant for the formation of the covalent adduct. | Time-dependent IC50 analysis, SPR | Describes how quickly the covalent bond is formed. |

| koff (k4) | Dissociation rate constant for the reversal of the covalent adduct. | Time-dependent IC50 analysis, SPR | Indicates the stability of the covalent complex and the residence time of the inhibitor. |

| Ki* | Overall inhibition constant, reflecting the equilibrium of both binding steps. | Time-dependent IC50 (t=∞) | Represents the overall potency of the inhibitor at equilibrium. |

| KD | Equilibrium dissociation constant. | SPR (koff/kon) | A measure of the overall binding affinity. |

Conclusion and Future Directions

Ac-YVAD-CHO serves as a valuable tool for studying the role of caspase-1 in cellular processes and as a model for the development of novel reversible covalent inhibitors. A thorough understanding of its binding kinetics is essential for its effective use in research and for guiding the design of next-generation therapeutics. The experimental strategies and data analysis methods outlined in this guide provide a robust framework for characterizing the interaction of Ac-YVAD-CHO and other slow-binding inhibitors with their enzyme targets.

Future research in this area will likely focus on the development of inhibitors with optimized kinetic profiles, such as slower off-rates for prolonged target engagement and improved selectivity to minimize off-target effects. Advanced biophysical techniques, in conjunction with traditional enzyme kinetics, will continue to be instrumental in achieving these goals and advancing the field of reversible covalent drug discovery.

References

-

Li, Z., et al. (2021). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. Journal of Medicinal Chemistry, 64(15), 11267-11287. Available at: [Link]

-

Gavrilenko, M., et al. (2025). Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. Molecular Biology, 59(1). Available at: [Link]

-

Mader, L., & Keillor, J. W. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. Available at: [Link]

-

Mader, L., & Keillor, J. W. (2025). Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. RSC Publishing. Available at: [Link]

-

Li, Z., et al. (2022). Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents. Frontiers in Chemistry, 10, 893593. Available at: [Link]

-

Li, Z., et al. (2021). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. Journal of Medicinal Chemistry. Available at: [Link]

-

Li, Z., et al. (2021). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. National Library of Medicine. Available at: [Link]

-

Cook, P. F., & Cleland, W. W. (1981). The kinetics of slow-binding and slow, tight-binding inhibition: the effects of substrate depletion. Biochemistry, 20(7), 1805-1816. Available at: [Link]

-

Wagner, T., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. MDPI. Available at: [Link]

-

Mader, L., & Keillor, J. W. (2025). Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. ResearchGate. Available at: [Link]

-

Li, Z., et al. (2021). (A) Putative chemical mechanisms of reversible covalent inhibition of a... | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

Gavrilenko, M., et al. (2025). (PDF) Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. ResearchGate. Available at: [Link]

-

Cao, Y., et al. (2005). Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum. Acta Pharmacologica Sinica, 26(2), 150-154. Available at: [Link]

-

Reaction Biology. (2023). Enhancing Reversible Covalent Drug Design. Available at: [Link]

-

Copeland, R. A. (2016). 6: Slow Binding Inhibitors. Basicmedical Key. Available at: [Link]

-

Schwartz, P. A., et al. (2013). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences, 111(1), 173-178. Available at: [Link]

-

Wagner, T., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. Semantic Scholar. Available at: [Link]

-

Boost, K., et al. (2007). Targeting caspase-1 by inhalation-therapy: effects of Ac-YVAD-CHO on IL-1 beta, IL-18 and downstream proinflammatory parameters as detected in rat endotoxaemia. Intensive Care Medicine, 33(5), 896-902. Available at: [Link]

-

Wang, Y., et al. (2021). Surface Plasmon Resonance for Protease Detection by Integration of Homogeneous Reaction. MDPI. Available at: [Link]

-

Cao, Y., et al. (2005). Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum1. Scilit. Available at: [Link]

-

Abbkine. Caspase 1 Assay Kit (Colorimetric). Available at: [Link]

-

Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. Available at: [Link]

-

Pate, D., et al. (2024). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. Available at: [Link]

-

Wang, R., et al. (2020). Surface Plasmon Resonance Methodology for Interaction Kinetics of Biomolecules. Chinese Journal of Chemistry, 38(5), 481-490. Available at: [Link]

-

Rich, R. L., & Myszka, D. G. (2011). Determination of kinetic data using surface plasmon resonance biosensors. Methods in Molecular Biology, 627, 1-38. Available at: [Link]

-

O'Brien, M., et al. (2017). A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells. Journal of Immunological Methods, 447, 1-13. Available at: [Link]

-

Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. Available at: [Link]

-

Bio-Rad. Instructions for Using Caspase Substrates and Inhibitors. Available at: [Link]

-

Sapidyne. Reversible Binding. Available at: [Link]

-

Schirmeister, T., et al. (2020). Naphthoquinones as Covalent Reversible Inhibitors of Cysteine Proteases—Studies on Inhibition Mechanism and Kinetics. MDPI. Available at: [Link]

-

Wu, Y., et al. (2007). Specific Inhibition of caspase-8 and -9 in CHO Cells Enhances Cell Viability in Batch and Fed-Batch Cultures. Biotechnology and Bioengineering, 98(4), 861-874. Available at: [Link]

-

Enzymlogic. Inactivation Kinetics, Irreversible Drug Discovery. Available at: [Link]

-

Pines, E., et al. (2001). Experimental evidence for a kinetic transition in reversible reactions. The Journal of Chemical Physics, 114(13), 5775-5784. Available at: [Link]

Sources

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancing Reversible Covalent Drug Design [enzymlogic.com]

- 6. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 9. Targeting caspase-1 by inhalation-therapy: effects of Ac-YVAD-CHO on IL-1 beta, IL-18 and downstream proinflammatory parameters as detected in rat endotoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 6: Slow Binding Inhibitors | Basicmedical Key [basicmedicalkey.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. biopioneer.com.tw [biopioneer.com.tw]

- 17. bio-rad.com [bio-rad.com]

- 18. resources.rndsystems.com [resources.rndsystems.com]

- 19. mdpi.com [mdpi.com]

- 20. criver.com [criver.com]

- 21. Surface Plasmon Resonance Methodology for Interaction Kinetics of Biomolecules [manu56.magtech.com.cn]

- 22. bioradiations.com [bioradiations.com]

- 23. researchgate.net [researchgate.net]

- 24. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

Pathway Analysis of Inflammasome Activation Using Caspase-1 Inhibitor I: A Technical Guide

Executive Summary

The precise delineation of inflammasome signaling pathways is a critical bottleneck in the development of targeted immunotherapeutics. Inflammasomes dictate the release of highly potent pro-inflammatory cytokines and govern pyroptosis, an inflammatory form of programmed cell death. This technical guide provides an authoritative, self-validating framework for interrogating the canonical inflammasome pathway using Caspase-1 Inhibitor I (Ac-YVAD-CHO) . By combining rigorous pharmacological inhibition with orthogonal downstream readouts, researchers can definitively isolate Caspase-1-dependent mechanisms from confounding apoptotic or non-canonical cell death pathways.

The Inflammasome and Caspase-1 Axis

Inflammasomes are multimeric, mega-Dalton protein complexes that serve as the primary intracellular sensors for the host innate immune system[1]. Assembly of the canonical inflammasome (e.g., NLRP3) is typically a two-step process initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs)[2].

Upon activation, the sensor protein oligomerizes and recruits the adaptor protein ASC, which subsequently recruits pro-caspase-1. This proximity induces the auto-proteolytic cleavage of pro-caspase-1 into its catalytically active heterodimeric form (p20/p10)[1],[2]. Active Caspase-1 serves as the central executioner of the pathway, performing two critical functions:

-

Cytokine Maturation: Cleavage of pro-IL-1β and pro-IL-18 into their bioactive, secreted forms[3].

-

Pyroptosis Execution: Cleavage of Gasdermin D (GSDMD) to release its N-terminal domain (GSDMD-N), which oligomerizes to form pores in the plasma membrane, driving inflammatory cell death[1],[3].

Canonical NLRP3 Inflammasome Pathway and Ac-YVAD-CHO Inhibition Mechanism.

Pharmacodynamics of this compound (Ac-YVAD-CHO)

To accurately map this pathway, researchers must isolate Caspase-1 activity from the broader caspase cascade. This compound (Ac-YVAD-CHO; CAS 143313-51-3) is a modified tetrapeptide that acts as a potent, reversible, and competitive inhibitor of Interleukin-1β Converting Enzyme (ICE / Caspase-1)[4],.

Causality in Inhibitor Selection: Why use Ac-YVAD-CHO instead of a pan-caspase inhibitor like Z-VAD-FMK? Pan-caspase inhibitors block apoptosis, pyroptosis, and secondary necrosis indiscriminately. Ac-YVAD-CHO specifically mimics the W-E-H-D consensus motif naturally recognized by Caspase-1[3]. Because it exhibits a massive selectivity window against apoptotic caspases (Caspase-3, -6, -7), any reduction in cell death or cytokine release observed upon its application can be definitively attributed to the canonical inflammasome pathway[4],[5].

Table 1: Quantitative Benchmarks for Caspase-1 Inhibition Assays

| Parameter | Value / Range | Biological Significance | Reference |

| Target Affinity (Ki) | 0.2 nM – 0.76 nM | Highly potent, reversible competitive inhibition of human recombinant Caspase-1. | [4], |

| Working Concentration | 5 µM – 50 µM | Ensures complete intracellular penetrance and target saturation in cell homogenates and live cell assays. | [4],[6] |

| Caspase-4/5 Cross-reactivity (Ki) | 163 nM – 970 nM | Provides a sufficient therapeutic window to distinguish canonical Caspase-1 from non-canonical inflammatory caspases. | [4] |

| Apoptotic Caspase Cross-reactivity (Ki) | > 10,000 nM | Allows definitive differentiation between pyroptosis and apoptosis (Caspase-2, 3, 6, 7). | [4],[5] |

Self-Validating Experimental Protocols

A robust pathway analysis requires a self-validating experimental design. The following workflow utilizes Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells, employing a strict chronological sequence to prevent off-target transcriptional artifacts.

Step-by-Step Experimental Workflow for Inflammasome Pathway Analysis.

Protocol 1: Two-Step Activation and Inhibition

Causality in Timing: Inducing the NLRP3 inflammasome is a two-step process[2]. Ac-YVAD-CHO must be introduced after the priming step but before the activation step. Adding it prior to priming risks confounding the data, as any observed reduction in IL-1β could be misattributed to off-target suppression of NF-κB transcription rather than direct enzymatic inhibition of Caspase-1.

-

Cell Seeding: Plate differentiated BMDMs at

cells/well in 12-well plates. Allow to adhere overnight[1]. -

Signal 1 (Priming): Replace media and stimulate cells with 100 ng/mL Lipopolysaccharide (LPS) for 3–4 hours. This activates TLR4-mediated NF-κB signaling to upregulate NLRP3 and pro-IL-1β[2].

-

Targeted Inhibition: Add Ac-YVAD-CHO to the culture media at a final concentration of 10 µM – 20 µM. Incubate for 45–60 minutes. Self-Validation Control: Maintain parallel wells treated with an equivalent volume of DMSO (Vehicle) and Z-VAD-FMK (Pan-caspase inhibitor).

-

Signal 2 (Activation): Introduce 5 µM Nigericin (a potassium ionophore) or 5 mM ATP for 45 minutes to 2 hours to trigger NLRP3 oligomerization[6],[2].

Protocol 2: Downstream Pathway Validation

To definitively prove pathway modulation, orthogonal readouts must be captured.